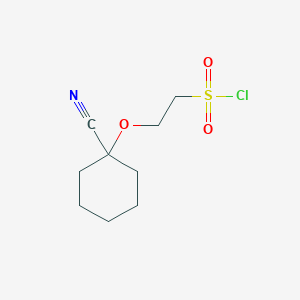

2-((1-Cyanocyclohexyl)oxy)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

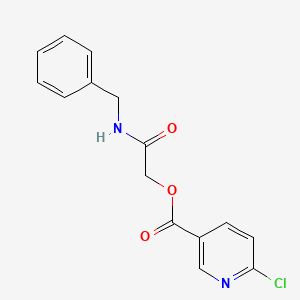

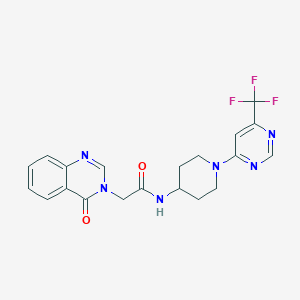

“2-((1-Cyanocyclohexyl)oxy)ethane-1-sulfonyl chloride” is a synthetic compound with the CAS Number: 2219419-38-0 . It has a molecular weight of 251.73 and its IUPAC name is this compound . The compound is also known as CCE.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14ClNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2 . This indicates that the molecule consists of a cyclohexyl ring with a cyanide (-CN) group attached to one carbon. This cyclohexyl group is connected via an oxygen atom to an ethane chain, which is further connected to a sulfonyl chloride group.Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Sulfonyl chlorides, including structures like 2-((1-Cyanocyclohexyl)oxy)ethane-1-sulfonyl chloride, are pivotal in various organic synthesis processes. A notable application includes the new synthesis of alkane- and arylsulfonyl chlorides via the oxidation of thiols and disulfides with chlorine dioxide. This method is notable for its convenience, simplicity, high yield (45–82%), and lack of requirement for special conditions such as heating, cooling, or high pressure (Lezina, Rubtsova & Kuchin, 2011).

Catalytic Applications

Functionalized sulfonyl chlorides are also crucial in catalysis. A novel ionic liquid, namely sulfonic acid functionalized pyridinium chloride, has been synthesized and used as an efficient, homogeneous, and reusable catalyst. It's particularly noted for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through a multi-component condensation process (Moosavi‐Zare et al., 2013).

Role in Molecular Rearrangement

Sulfonyl chlorides, including the type , are employed in Beckmann rearrangement processes. A study highlights the use of sulfonyl chloride functionalized ionic materials as dual catalysts and media for the Beckmann rearrangement of cyclohexanone oxime. The study also explores the deactivation of the ionic liquid catalytic system during recycling, offering insights into the mechanism and challenges in the reuse of such materials (Du et al., 2005).

Multisulfonyl Chlorides in Organic Synthesis

The synthesis of functional aromatic multisulfonyl chlorides serves as a foundation for constructing complex organic molecules. This synthesis involves a sequence of reactions, including the oxidative chlorination of thiocarbamate, alkyl-, or benzyl thiophenyl groups, leading to sulfonyl chlorides. These compounds act as crucial building blocks in the creation of dendritic and other complex organic structures (Percec et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-cyanocyclohexyl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGKSBHFZRJMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)